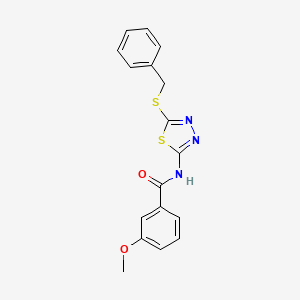![molecular formula C27H20ClNO5S B2918272 4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide CAS No. 329905-37-5](/img/structure/B2918272.png)
4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a chlorinated benzene ring, and a hydroxyphenyl moiety, making it a versatile molecule in various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Hydroxyphenyl Addition: The intermediate is then reacted with 4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl under controlled conditions to introduce the hydroxyphenyl moiety.
Final Assembly: The final product is obtained through purification processes such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize yield and minimize by-products. Catalysts may be employed to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The chlorinated benzene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with enzymes and proteins. Its structure allows it to bind to specific biological targets, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets suggests it could be a lead compound for designing inhibitors or modulators of specific enzymes or receptors.
Industry
In industrial applications, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which 4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide exerts its effects involves binding to specific molecular targets. The sulfonamide group can interact with enzyme active sites, inhibiting their activity. The hydroxyphenyl moiety may participate in hydrogen bonding and other interactions with proteins, affecting their function.
類似化合物との比較
Similar Compounds
4-chloro-N-{4-hydroxyphenyl}benzene-1-sulfonamide: Lacks the diphenylprop-1-en-2-yl group, making it less complex.
N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide: Similar structure but without the chlorine atom, affecting its reactivity and interactions.
Uniqueness
The unique combination of functional groups in 4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
特性
IUPAC Name |
4-chloro-N-[4-hydroxy-3-[(E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClNO5S/c28-20-11-14-22(15-12-20)35(33,34)29-21-13-16-24(30)23(17-21)25(26(31)18-7-3-1-4-8-18)27(32)19-9-5-2-6-10-19/h1-17,29-31H/b26-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVLBBLZTOZLTI-OCEACIFDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O)C(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O)\C(=O)C4=CC=CC=C4)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2918189.png)
![3-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2918191.png)




![N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2918198.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2918199.png)
![N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B2918200.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2918205.png)
![3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2918208.png)
![5-benzyl-N-(3-chlorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2918209.png)

